TRAP-6 amide (TFA)

Catalog No.
S12896025
CAS No.
M.F
C36H57F3N10O11
M. Wt
862.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRAP-6 amide (TFA)

Product Name

TRAP-6 amide (TFA)

IUPAC Name

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C36H57F3N10O11

Molecular Weight

862.9 g/mol

InChI

InChI=1S/C34H56N10O9.C2HF3O2/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1

InChI Key

FCJXDDFURZKDIN-POCCEKOUSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

TRAP-6 amide (TFA), also known as Thrombin Receptor Activator Peptide 6 amide (trifluoroacetate salt), is a synthetic peptide derived from the thrombin receptor. It is a hexapeptide that selectively activates protease-activated receptor 1, which plays a crucial role in platelet aggregation and cardiovascular responses. The peptide sequence consists of specific amino acid residues that facilitate its binding to the receptor, thereby inducing physiological responses relevant to hemostasis and thrombosis. Its chemical structure includes an amide group that enhances stability and bioactivity in biological systems.

The primary chemical reaction involving TRAP-6 amide (TFA) is its interaction with protease-activated receptor 1. Upon binding, it triggers intracellular signaling pathways that lead to platelet activation and aggregation. The effective concentration for inducing these responses is approximately 0.15 µM, demonstrating its potency in biological assays . Additionally, the presence of trifluoroacetic acid in its formulation can influence the stability and solubility of the peptide, potentially leading to side reactions under certain conditions .

TRAP-6 amide exhibits significant biological activity as a potent agonist of protease-activated receptor 1. It has been shown to induce platelet aggregation effectively, making it a valuable tool for studying thrombosis and related cardiovascular phenomena. In experimental models, TRAP-6 amide has been utilized to assess platelet reactivity and the effects of various pharmacological agents on thrombus formation . Its ability to activate receptor pathways involved in platelet function underscores its importance in both basic research and potential therapeutic applications.

The synthesis of TRAP-6 amide typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The use of trifluoroacetic acid during the synthesis process aids in the removal of protecting groups, facilitating the formation of the final peptide product. This method ensures high purity and yields suitable for biological assays. Various conditions can be optimized during synthesis to enhance yield and minimize side reactions, particularly when using sensitive amino acids or amidation processes .

TRAP-6 amide has several applications in biomedical research:

  • Cardiovascular Research: It serves as a model compound for studying platelet function and thrombus formation.
  • Drug Development: Researchers utilize TRAP-6 amide to evaluate new antiplatelet agents and therapies targeting thrombotic diseases.
  • In Vitro Assays: It is employed in various assays to assess platelet activation and aggregation responses to different stimuli.

Studies have demonstrated that TRAP-6 amide interacts specifically with protease-activated receptor 1, leading to distinct signaling cascades that result in platelet activation. The interactions have been characterized using techniques such as flow cytometry and multiple electrode aggregometry, which measure changes in platelet behavior upon exposure to TRAP-6 amide compared to other agonists like adenosine diphosphate . These studies highlight the unique binding characteristics of TRAP-6 amide and its role as a positive control in platelet reactivity assays.

Several compounds are similar to TRAP-6 amide, primarily other peptides that activate protease-activated receptors or exhibit related biological activities. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
TRAP-5Agonist for protease-activated receptor 1Slightly different sequence; broader side chain tolerance at position 3
ThrombinNatural ligand for protease-activated receptor 1Full-length protein with complex effects on hemostasis
Selective Protease-Activated Receptor 1 AgonistsVarious synthetic peptides activating similar pathwaysDiverse structures with varying potencies
SF-NMeL-LR-NH2Analogous peptide with altered activitySensitive to conformational changes; inactive variant compared to TRAP peptides

TRAP-6 amide stands out due to its specific sequence and high potency at low concentrations, making it particularly valuable for research focused on platelet biology and thrombotic disorders.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

12

Exact Mass

862.41603716 g/mol

Monoisotopic Mass

862.41603716 g/mol

Heavy Atom Count

60

Dates

Last modified: 08-10-2024

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